molecular formula C13H18ClNO4 B2577279 (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1392210-72-8

(3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2577279
CAS RN: 1392210-72-8
M. Wt: 287.74
InChI Key: NNHCYHNOCXLNDZ-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C13H18ClNO4 . Its molecular weight is 287.74 . The compound is used for research purposes .


Molecular Structure Analysis

The SMILES representation of the compound is COC1=C (C=C (C=C1) [C@@H]2CNC [C@H]2C (=O)O)OC.Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.74 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis: A study by Burgos et al. (1992) involved the synthesis and structural analysis of compounds similar to (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid, focusing on their conformation in different states and their interactions with sinaptosomal brain membranes (Burgos et al., 1992).
  • Structural Characterization of Analogs: The work of Sroor (2019) describes the synthesis and characterization of structurally related compounds, highlighting the potential applications in the development of new biological scaffolds (Sroor, 2019).

Chemical Properties and Reactions

  • Acid Cyclization of Heterocycles: Zinchenko et al. (2009) explored the reaction of similar amino-substituted heterocycles, contributing to the understanding of chemical properties and potential applications in synthesis (Zinchenko et al., 2009).
  • Developing Novel Analogues: Da et al. (2013) studied the synthesis of pyrrole compounds closely related to (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid, focusing on their potential in microtubule depolymerization activity (Da et al., 2013).

Biological and Medicinal Research

  • Neuraminidase Inhibitors: Wang et al. (2001) developed compounds with a pyrrolidine core, demonstrating significant inhibitory activity against influenza neuraminidase, showcasing the potential of similar structures in medicinal chemistry (Wang et al., 2001).
  • Bioactive Pyrrolizidine Alkaloids: Braca et al. (2003) isolated new pyrrolizidine alkaloids with structural similarities, underlining their importance in the discovery of new pharmacologically active substances (Braca et al., 2003).

Safety and Hazards

The compound is intended for research use only and is not for human use . Always handle it with appropriate safety measures.

properties

IUPAC Name

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCYHNOCXLNDZ-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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